[1-(2,4-Difluorophenyl)ethyl](propyl)amine
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Overview
Description
1-(2,4-Difluorophenyl)ethylamine is a chemical compound with the molecular formula C11H15F2N. It is used primarily in scientific research and as a synthetic intermediate . The compound is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a propylamine group.
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorophenylacetonitrile with propylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Difluorophenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Difluorophenyl)ethylamine include:
1-(2,4-Difluorophenyl)ethylamine: Lacks the propyl group, leading to different chemical properties.
1-(2,4-Difluorophenyl)propylamine: Similar structure but with variations in the alkyl chain length.
1-(2,4-Difluorophenyl)butylamine: Longer alkyl chain, which may affect its reactivity and applications. The uniqueness of 1-(2,4-Difluorophenyl)ethylamine lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-3-6-14-8(2)10-5-4-9(12)7-11(10)13/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI Key |
STCGTMRTQOIRBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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